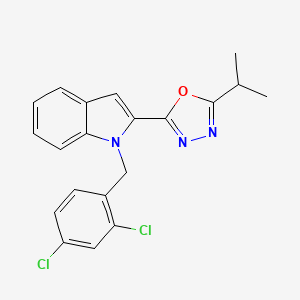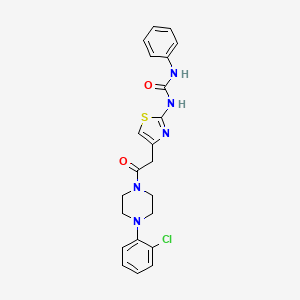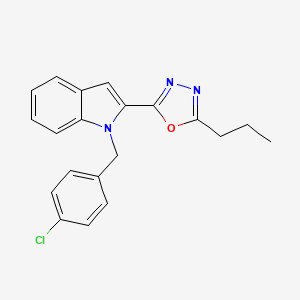
1-(2,4-dichlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole
Übersicht
Beschreibung
1-(2,4-dichlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as DICBOI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indole family and has been found to have a unique mechanism of action that makes it a promising tool for studying various biochemical and physiological processes.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, it may inhibit or activate the target, leading to changes in cellular processes .
Biochemical Pathways
Based on the wide range of activities associated with similar compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the broad range of biological activities associated with similar compounds, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,4-dichlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole for lab experiments is its unique mechanism of action, which makes it a promising tool for studying various cellular processes. Additionally, this compound has been found to have relatively low toxicity, making it a safer alternative to other compounds that are commonly used in scientific research. However, one limitation of this compound is that it can be difficult to synthesize, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,4-dichlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole. One area of interest is the development of new cancer therapies based on the compound's anti-cancer activity. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on various cellular processes. Finally, there is potential for the development of new synthetic methods for this compound that could make it more widely available for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole has been found to have a range of potential applications in scientific research. It has been shown to have activity against various cancer cell lines, making it a promising tool for studying cancer biology and developing new cancer therapies. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, making it a potential tool for studying these processes as well.
Eigenschaften
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c1-12(2)19-23-24-20(26-19)18-9-13-5-3-4-6-17(13)25(18)11-14-7-8-15(21)10-16(14)22/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBGDZIPWQXHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B3414797.png)
![N-(4-bromophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3414805.png)

![2-(4-chlorophenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3414831.png)


![N-(2-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3414845.png)



![2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3414885.png)
![2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3414886.png)
![N-(3,4-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3414908.png)
